Product packaging for Benzyltriethylphosphonium bromide(Cat. No.:CAS No. 7016-55-9)

Benzyltriethylphosphonium bromide

Cat. No.: B1611975
CAS No.: 7016-55-9
M. Wt: 289.19 g/mol
InChI Key: QQFYLZXBFWWJHR-UHFFFAOYSA-M
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Description

Significance of Phosphonium (B103445) Salts as Versatile Reagents and Catalysts in Advanced Organic Chemistry

The utility of quaternary phosphonium salts in advanced organic chemistry is extensive and multifaceted. researchgate.net They are widely recognized as effective phase-transfer catalysts (PTC), facilitating reactions between reactants located in immiscible phases, such as an aqueous and an organic layer. chemicalbull.comfluorochem.co.uk This capability is crucial for enhancing reaction rates, improving yields, and often allowing for milder reaction conditions. chemicalbull.com Beyond phase-transfer catalysis, phosphonium salts are integral to a variety of synthetic transformations. They serve as precursors for the generation of phosphorus ylides, which are key reagents in the renowned Wittig reaction for the synthesis of alkenes from carbonyl compounds. biomedres.usbiomedres.us Furthermore, certain phosphonium salts exhibit properties that allow them to function as ionic liquids, providing environmentally benign solvent alternatives. researchgate.net Some have also been investigated as Brønsted acid catalysts for reactions like the Friedel-Crafts reaction. nih.gov Their broad applicability extends to numerous industrial processes, including the synthesis of polymers, pharmaceuticals, agrochemicals, and fine chemicals. vestachem.com

Evolution of Research Perspectives on Benzyl-Substituted Phosphonium Bromides

Research into benzyl-substituted phosphonium bromides has evolved considerably, driven by their unique reactivity and broad applicability. Initially, much of the focus was on their role as precursors in the Wittig reaction, a cornerstone of alkene synthesis. biomedres.us The benzyl (B1604629) group's electronic and steric properties influence the reactivity of the corresponding ylide, and extensive research has been dedicated to understanding and exploiting these effects in the synthesis of a vast number of natural and bioactive molecules. biomedres.usbiomedres.us

More recently, the research landscape has expanded to explore the catalytic functions of these salts. The development of chiral benzyl-substituted phosphonium salts for asymmetric phase-transfer catalysis represents a significant area of advancement, aiming to produce enantiomerically enriched compounds in an environmentally friendly manner. rsc.orgnih.gov Additionally, the synthesis of these salts has been a subject of continuous improvement, with modern methods like microwave-assisted synthesis being developed to offer faster and more efficient preparations compared to conventional heating methods. biomedres.usresearchgate.net The investigation of substituted benzyltriphenylphosphonium (B107652) bromides, for instance, has demonstrated the tunability of these compounds for various applications. biomedres.us

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H22BrP B1611975 Benzyltriethylphosphonium bromide CAS No. 7016-55-9

Properties

CAS No.

7016-55-9

Molecular Formula

C13H22BrP

Molecular Weight

289.19 g/mol

IUPAC Name

benzyl(triethyl)phosphanium;bromide

InChI

InChI=1S/C13H22P.BrH/c1-4-14(5-2,6-3)12-13-10-8-7-9-11-13;/h7-11H,4-6,12H2,1-3H3;1H/q+1;/p-1

InChI Key

QQFYLZXBFWWJHR-UHFFFAOYSA-M

SMILES

CC[P+](CC)(CC)CC1=CC=CC=C1.[Br-]

Canonical SMILES

CC[P+](CC)(CC)CC1=CC=CC=C1.[Br-]

Pictograms

Irritant

Origin of Product

United States

Synthetic Methodologies for Benzyltriethylphosphonium Bromide

Conventional Synthetic Routes to Benzyltriethylphosphonium Bromide

The most common and straightforward method for the synthesis of this compound is through the quaternization of a tertiary phosphine (B1218219) with a benzyl (B1604629) halide. This reaction is a classic example of a nucleophilic substitution (SN2) reaction.

The fundamental approach to synthesizing this compound involves the direct reaction of triethylphosphine (B1216732) with benzyl bromide. In this reaction, the lone pair of electrons on the phosphorus atom of triethylphosphine attacks the electrophilic benzylic carbon of benzyl bromide. The bromide ion is displaced, and a new carbon-phosphorus bond is formed, resulting in the desired phosphonium (B103445) salt.

The reaction can be represented as follows:

(C₂H₅)₃P + C₆H₅CH₂Br → [C₆H₅CH₂(P(C₂H₅)₃)]⁺Br⁻

This method is analogous to the well-established synthesis of other phosphonium salts, such as the reaction between tributylphosphine (B147548) and various benzylating agents. The reactivity of the benzyl halide is a crucial factor, with benzyl bromide being a common and effective choice due to the good leaving group ability of the bromide ion.

To maximize the yield and selectivity of the quaternization reaction, several parameters can be optimized. These include the choice of solvent, reaction temperature, and reaction time. For the synthesis of analogous phosphonium salts, various solvents have been explored, including toluene (B28343), acetonitrile, and tetrahydrofuran (B95107) (THF). prepchem.comrsc.org Heating the reaction mixture is often necessary to drive the reaction to completion in a reasonable timeframe. prepchem.com

For instance, a representative procedure for a similar phosphonium salt involves refluxing the tertiary phosphine and the benzyl bromide in a suitable solvent like toluene overnight. rsc.org After the reaction is complete, the product, which is often a solid, can be isolated by filtration, followed by washing with a non-polar solvent to remove any unreacted starting materials.

Table 1: Illustrative Reaction Conditions for the Synthesis of Benzyl-substituted Phosphonium Salts

PhosphineBenzylating AgentSolventTemperature (°C)Time (h)Yield (%)Reference
TriphenylphosphineBenzyl bromideTolueneRefluxOvernightNot specified rsc.org
TriphenylphosphineMethyl 4-(bromomethyl)benzoateToluene80589 prepchem.com
TributylphosphineBenzyl chlorideSolvent-freeNot specifiedNot specifiedNot specified researchgate.net

Advanced Synthetic Approaches to this compound

In recent years, more advanced synthetic methodologies have been developed to improve the efficiency, safety, and environmental friendliness of chemical processes. These approaches are also applicable to the synthesis of phosphonium salts.

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to significantly reduced reaction times, higher yields, and cleaner reactions compared to conventional heating methods. biomedres.usbiomedres.us The synthesis of phosphonium salts, including those analogous to this compound, has been successfully achieved using microwave assistance. biomedres.usbiomedres.usresearchgate.net

In a typical microwave-assisted synthesis, the reactants are mixed in a suitable solvent, or sometimes under solvent-free conditions, and irradiated in a microwave reactor. researchgate.netbiomedres.us For the preparation of benzyltriphenylphosphonium (B107652) bromide, a related compound, quantitative yields have been reported in THF at 60°C after just 30 minutes of microwave irradiation. biomedres.usbiomedres.us It is plausible that similar conditions could be adapted for the synthesis of this compound. The use of microwave heating can be particularly advantageous for this type of quaternization reaction. researchgate.net

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the context of phosphonium salt synthesis, green approaches can include the use of less toxic solvents, alternative energy sources, and atom-economical reactions.

One green approach involves performing reactions in more environmentally benign solvents or even under solvent-free conditions. researchgate.net Another strategy is the use of visible-light-induced cyclization of aryl phosphines in the presence of air and a protonic acid, which represents a transition-metal-free and atom-economical method for creating certain types of phosphonium salts. chemrxiv.org While this specific method is for producing π-conjugated phosphonium salts, the underlying principles of using light as an energy source and air as an oxidant are part of a broader trend towards more sustainable chemical synthesis. The development of sustainable protocols for related compounds, such as the synthesis of benzyl phosphonates using a PEG/KI catalytic system, also highlights the move towards greener synthetic routes in organophosphorus chemistry. frontiersin.org

Solid-phase synthesis is a technique in which molecules are covalently bound to a solid support material and synthesized in a stepwise manner. While this method is most famously used for the synthesis of peptides and oligonucleotides, it has also been adapted for the preparation of other classes of compounds.

The immobilization of phosphonium salts on solid supports has been reported, which can facilitate their use as catalysts and simplify their separation from the reaction mixture. researchgate.net For example, a bifunctional phosphonium salt has been immobilized in an amorphous hydrogenated carbon coating via a plasma-assisted method. researchgate.net This approach avoids the need for pre-functionalized supports. While direct solid-phase synthesis of this compound from its constituent parts on a resin is not widely documented, the principles of attaching either the phosphine or the benzyl group to a solid support prior to the quaternization reaction could theoretically be applied. This would offer advantages in terms of purification and potential for automation.

Mechanistic Investigations of Reactions Involving Benzyltriethylphosphonium Bromide and Its Derived Species

Reaction Kinetics and Stereoselectivity in Processes Mediated by Benzyltriethylphosphonium Bromide

The utility of this compound in synthesis is defined by the kinetics and stereochemical outcome of the reactions of its derived ylide. These factors are intricately linked to the reaction conditions and the nature of the reactants.

The Wittig reaction generally follows second-order kinetics, being first-order in both the ylide and the carbonyl compound. The rate of the reaction is influenced by several factors, including the reactivity of the ylide, the electrophilicity of the carbonyl compound, and the solvent. Ylides derived from this compound are considered "semi-stabilized" due to the resonance delocalization of the negative charge into the benzene (B151609) ring. They are typically more reactive than fully stabilized ylides (e.g., those with an adjacent ester group) but less reactive than non-stabilized alkyl ylides.

Kinetic studies on analogous systems have shown that the rate-determining step can vary. Mechanistic models suggest the reaction proceeds through a [2+2] cycloaddition to form a four-membered oxaphosphetane intermediate directly. wikipedia.org The rate of this step, and the subsequent decomposition to the alkene and phosphine (B1218219) oxide, would be influenced by steric hindrance on both the ylide and the aldehyde or ketone. The ethyl groups on the phosphorus atom in this compound are less sterically demanding than the phenyl groups in its more common analog, which could potentially lead to faster reaction rates. However, without specific experimental data, this remains a theoretical consideration.

When the ylide derived from this compound reacts with an aldehyde, a new double bond is formed, which can result in either a (Z)- (cis) or (E)- (trans) alkene. The ratio of these diastereomers is a critical aspect of the reaction's utility. The stereoselectivity is primarily determined by the stability of the ylide and the reaction conditions.

Ylide Type : Semi-stabilized ylides, such as that from this compound, often give poor stereoselectivity, yielding mixtures of (E) and (Z) alkenes. wikipedia.org This is because the initial cycloaddition is reversible, allowing for equilibration between the diastereomeric oxaphosphetane intermediates.

Solvent Effects : Non-polar solvents tend to favor the formation of the (Z)-alkene with non-stabilized ylides. The use of polar aprotic solvents can enhance (E)-alkene formation.

Additives : The presence of lithium salts (e.g., LiBr), often a byproduct of ylide generation with n-BuLi, can significantly influence stereoselectivity, typically favoring (E)-alkene formation by promoting the reversibility of oxaphosphetane formation.

Temperature : Lower reaction temperatures generally increase the selectivity for the kinetically favored (Z)-alkene with unstabilized ylides.

For reactions of benzylphosphonium ylides with aromatic aldehydes, the (Z)-isomer is often favored under salt-free conditions, while the (E)-isomer can be favored in the presence of stabilizing additives or with stabilized ylides. researchgate.net

Factor Influence on Stereoselectivity (General Trends)
Ylide StabilityNon-stabilized ylides favor (Z)-alkenes; Stabilized ylides favor (E)-alkenes; Semi-stabilized ylides often give mixtures. wikipedia.org
Solvent PolarityNon-polar solvents can favor (Z)-selectivity; polar solvents can favor (E)-selectivity.
Salt Additives (e.g., LiX)Generally increases the proportion of the thermodynamically more stable (E)-alkene.
TemperatureLower temperatures can increase kinetic (Z)-selectivity.
Aldehyde StructureSteric bulk on the aldehyde can influence the approach of the ylide and affect the E/Z ratio.

This table summarizes general factors influencing the stereochemical outcome of Wittig reactions.

Stability and Degradation Pathways of this compound under Varied Conditions

Quaternary phosphonium (B103445) salts like this compound are generally stable, crystalline solids that can be stored in air for extended periods without significant decomposition. Their stability, however, is not absolute and can be compromised under certain conditions, such as high temperatures or the presence of strong nucleophiles or bases.

The primary degradation pathway for phosphonium salts under thermal stress often involves the attack of the counter-ion. In the case of this compound, the bromide ion can act as a nucleophile. One possible thermal degradation route is the nucleophilic attack of the bromide ion on one of the ethyl groups, leading to the formation of triethylphosphine (B1216732) and benzyl (B1604629) bromide, or on the benzyl group, yielding diethylbenzylphosphine and ethyl bromide. Another pathway, particularly at high temperatures, could involve the decomposition of the benzyl group itself. nih.gov

In the presence of a strong base, the primary reaction is the formation of the ylide. However, if the ylide is not consumed by a suitable electrophile, it can undergo decomposition. Furthermore, in aqueous basic solutions, phosphonium salts can undergo hydrolysis, although this typically requires harsh conditions. The ultimate decomposition product under oxidative conditions is often the corresponding phosphine oxide, in this case, triethylphosphine oxide.

The stability of phosphonium salts is also influenced by the counter-ion. Salts with non-nucleophilic anions, such as tetrafluoroborate (B81430) (BF₄⁻) or hexafluorophosphate (B91526) (PF₆⁻), tend to exhibit greater thermal stability than their halide counterparts because the anion is less likely to participate in decomposition reactions. researchgate.net

Hydrolysis Mechanisms of Phosphonium Salts

The hydrolysis of quaternary phosphonium salts, including this compound, is a fundamental reaction that typically proceeds under alkaline conditions. The established mechanism involves the nucleophilic attack of a hydroxide (B78521) ion on the electrophilic phosphorus center. This attack leads to the formation of a transient pentacovalent intermediate, a hydroxyphosphorane.

This initial equilibrium is followed by the decomposition of the hydroxyphosphorane. In the case of this compound, the expected products of complete hydrolysis are triethylphosphine oxide and toluene (B28343), formed through the cleavage of the benzyl-phosphorus bond. The relative ease of cleavage of the substituent groups from the phosphorus atom is a critical factor in determining the final products. Generally, groups that can form stable carbanions are preferentially cleaved. The benzyl group, due to the resonance stabilization of the resulting benzyl carbanion, is more susceptible to cleavage than the ethyl groups.

The kinetics of the alkaline hydrolysis of phosphonium salts often follow a third-order rate law, being first order in the phosphonium salt and second order in the hydroxide ion concentration. This is because a second hydroxide ion is typically involved in the deprotonation of the initially formed hydroxyphosphorane, leading to a more reactive oxyanionic intermediate that then decomposes.

While specific kinetic data for the hydrolysis of this compound is not extensively documented in publicly available literature, studies on analogous compounds provide valuable insights. For instance, the hydrolysis of benzyltriphenylphosphonium (B107652) bromide has been investigated, and its rate of hydrolysis has been compared to other heteroarylmethyl-substituted phosphonium salts. rsc.orgrsc.orgrsc.org These studies reveal that the rate of hydrolysis is influenced by the electronic properties of the substituents on the phosphorus atom. Electron-withdrawing groups tend to increase the rate of hydrolysis by making the phosphorus atom more electrophilic and by stabilizing the forming carbanion.

The rate of hydrolysis is also significantly affected by the solvent system. The presence of aprotic solvents can lead to a considerable rate enhancement compared to purely aqueous media.

To illustrate the influence of the substituents on the rate of hydrolysis, the following table presents comparative data for various phosphonium salts.

Table 1: Relative Rates of Alkaline Hydrolysis of Various Phosphonium Salts

Phosphonium Salt Relative Rate of Hydrolysis Reference
(2-Furylmethyl)triphenylphosphonium bromide Faster than benzyl rsc.org
(2-Thenyl)triphenylphosphonium bromide Faster than benzyl rsc.org
Benzyltriphenylphosphonium bromide Reference rsc.orgrsc.org
(3-Thenyl)triphenylphosphonium bromide Slower than benzyl rsc.org
(3-Furylmethyl)triphenylphosphonium bromide Slower than benzyl rsc.org

This table illustrates the relative reactivity of different phosphonium salts under alkaline hydrolysis conditions. The data is based on studies of triphenylphosphonium derivatives, and while not directly measuring this compound, it highlights the significant role that the organic substituents play in the hydrolysis mechanism.

Thermal Decomposition Studies and Pathways

The thermal stability of phosphonium salts is a critical parameter for their application in various chemical processes. The decomposition of this compound is expected to proceed through several potential pathways, largely influenced by temperature and the nature of the counter-ion.

One of the primary decomposition routes for quaternary phosphonium salts is Hofmann elimination, which involves the deprotonation of a β-hydrogen on one of the alkyl substituents by the bromide anion, leading to the formation of an alkene, a tertiary phosphine, and hydrogen bromide. In the case of this compound, this would result in the formation of ethylene, triethylphosphine, and benzyl bromide, or potentially benzyltriethylphosphine and hydrogen bromide.

Another possible pathway is nucleophilic substitution, where the bromide anion attacks one of the carbon atoms attached to the phosphorus center. Given the presence of both benzyl and ethyl groups, the attack could occur at either the benzylic carbon or an ethyl carbon. Nucleophilic attack at the benzylic carbon would yield benzyl bromide and triethylphosphine.

The following table summarizes the thermal decomposition data for related phosphonium salts, offering a comparative perspective on their stability.

Table 2: Thermal Decomposition Data for Selected Phosphonium Salts

Compound Decomposition Temperature (°C) Anion Reference
Benzyltriethylphosphonium bis(trifluoromethylsulfonyl)amide > 350 [NTf₂]⁻ rsc.org
Benzyltributylphosphonium bis(trifluoromethylsulfonyl)amide > 350 [NTf₂]⁻ rsc.org

This table provides a comparison of the thermal stability of benzyltriethylphosphonium cation with a non-coordinating anion and a related tetraalkylphosphonium bromide. The data suggests that the nature of both the cation and the anion significantly influences the thermal decomposition temperature.

The decomposition products of brominated organic compounds, in general, can be complex and may include various hydrocarbons and halogenated species, depending on the decomposition conditions.

Theoretical and Computational Chemistry Studies of Benzyltriethylphosphonium Bromide

Computational Analysis of Molecular Structure and Electronic Properties

Theoretical investigations into the structure and electronics of benzyltriethylphosphonium bromide and its derivatives offer fundamental insights into its stability and reactivity. Methodologies such as Density Functional Theory (DFT) are central to these explorations.

Density Functional Theory (DFT) has become a standard tool for the accurate prediction of the geometric and electronic properties of molecular systems. For this compound, DFT calculations are employed to determine its most stable three-dimensional arrangement, known as the ground state geometry. These calculations involve the selection of a functional, which approximates the exchange-correlation energy, and a basis set, which describes the atomic orbitals. Common combinations, such as the B3LYP functional with a 6-31G* or larger basis set, have been shown to provide reliable results for a wide range of organic and organometallic compounds researchgate.net.

Table 1: Representative Predicted Geometric Parameters for a Phosphonium (B103445) Cation from DFT Calculations

ParameterDescriptionTypical Predicted Value
P-C (ethyl)Bond length between phosphorus and an ethyl carbon1.80 - 1.85 Å
P-C (benzyl)Bond length between phosphorus and the benzyl (B1604629) carbon1.82 - 1.87 Å
C-P-CBond angle around the phosphorus atom108° - 111°
C-C (phenyl)Aromatic carbon-carbon bond length in the benzyl group1.39 - 1.41 Å

Note: The values in this table are representative and based on general DFT calculations of similar phosphonium salts. They are not from a specific published study on this compound.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity and electronic properties nih.govnih.gov. The energy of the HOMO is related to the ability of a molecule to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and reactivity; a smaller gap generally implies higher reactivity nih.govmdpi.com.

For the benzyltriethylphosphonium cation , the HOMO is typically localized on the bromide anion in the ion pair, while the LUMO is centered on the organic cation, specifically on the antibonding orbitals associated with the P-C bonds and the benzyl group.

The corresponding ylide , formed by the deprotonation of the benzylic carbon, exhibits a significantly different electronic structure. In the benzyltriethylphosphonium ylide, the HOMO is primarily located on the negatively charged benzylic carbon, making it a potent nucleophile. The LUMO remains associated with the phosphonium moiety. The energy of the HOMO in the ylide is substantially higher than in the parent phosphonium salt, reflecting its increased electron-donating capacity, which is fundamental to its role in reactions like the Wittig olefination masterorganicchemistry.comyoutube.com.

Table 2: Representative HOMO-LUMO Energies and Gap from DFT Calculations

CompoundHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)
Benzyltriethylphosphonium cation-7.5 to -8.5-1.0 to -2.05.5 to 7.5
Benzyltriethylphosphonium ylide-2.0 to -3.0-0.5 to -1.51.5 to 2.5

Note: These values are illustrative and represent typical ranges for phosphonium salts and their corresponding ylides as determined by DFT calculations. They are not from a specific published study on this compound.

Reaction Mechanism Elucidation through Computational Methods

Computational chemistry is an indispensable tool for mapping out the intricate pathways of chemical reactions, identifying transient intermediates, and understanding the energetic factors that govern reaction rates and selectivity.

A key application of computational chemistry is the location and characterization of transition states (TS), which are the energy maxima along a reaction coordinate. The energy of the transition state relative to the reactants determines the activation energy barrier of a reaction. For reactions involving this compound, such as its formation via the reaction of triethylphosphine (B1216732) with benzyl bromide or its use in phase-transfer catalysis, computational methods can model the structures and energies of the transition states.

In the context of the Wittig reaction, computational studies on related phosphonium ylides have been instrumental in elucidating the mechanism. DFT calculations can map the potential energy surface for the reaction of the benzyltriethylphosphonium ylide with an aldehyde or ketone. This involves locating the transition state for the initial nucleophilic attack of the ylide on the carbonyl carbon to form an oxaphosphetane intermediate, as well as the transition state for the subsequent fragmentation of the oxaphosphetane to yield the alkene and triethylphosphine oxide masterorganicchemistry.comchem-station.com. The calculated activation barriers for these steps can help to explain the observed reaction rates and stereoselectivity.

This compound is known to function as a phase-transfer catalyst (PTC) chemicalbook.com. Computational modeling can provide a detailed understanding of the catalytic cycle. A typical PTC cycle involves the transfer of the phosphonium cation with an anion from an aqueous phase to an organic phase, where the reaction with an organic substrate occurs.

Computational models can calculate the energetics of each step in the cycle:

Ion-pair formation and extraction: The energy required to form the ion pair between the benzyltriethylphosphonium cation and the reactant anion (e.g., hydroxide (B78521) or cyanide) and transfer it from the aqueous to the organic phase.

Reaction in the organic phase: The activation energy for the reaction of the anion with the organic substrate.

Product release and catalyst regeneration: The energetics of the release of the product and the return of the catalyst to the aqueous phase for another cycle.

By calculating the free energies of the reactants, intermediates, transition states, and products, a complete energy profile of the catalytic cycle can be constructed. This can reveal the rate-determining step and provide insights into how the structure of the catalyst influences its efficiency. Studies on phosphonium salt ionic liquids have highlighted the active role of the anion in the catalytic cycle, a detail that can be explored through computational modeling organic-chemistry.org.

Reactions are rarely carried out in the gas phase; the solvent plays a crucial role in influencing reaction pathways and energetics. Computational models can account for solvation effects through either explicit or implicit models.

In an explicit solvent model , individual solvent molecules are included in the calculation, providing a highly detailed picture of the solvent-solute interactions. However, this approach is computationally very expensive.

A more common approach is the use of implicit solvent models , such as the Polarizable Continuum Model (PCM) or the Conductor-like Screening Model (COSMO) osti.govchemrxiv.orgnih.govyoutube.com. In these models, the solvent is treated as a continuous medium with a specific dielectric constant. The solute is placed in a cavity within this continuum, and the model calculates the electrostatic interactions between the solute and the polarized solvent. This approach provides a good balance between accuracy and computational cost for many applications. For instance, modeling the use of this compound in a biphasic system (e.g., water and an organic solvent) would necessitate the use of solvation models to accurately predict the partitioning of the catalyst and the reaction energetics in each phase core.ac.uk.

Emerging Research Avenues and Future Perspectives for Benzyltriethylphosphonium Bromide

Integration in Polymer Science and Materials Chemistry

The incorporation of phosphonium (B103445) salts into polymer structures is a promising strategy for developing functional materials with tailored properties. For Benzyltriethylphosphonium bromide, this represents a significant, though currently underexplored, research frontier.

Use as a Monomer or Modifier in Polymer Synthesis

Direct research on the use of this compound as a monomer or modifier in polymer synthesis is not extensively documented in publicly available scientific literature. However, the foundational chemistry of phosphonium salts suggests a strong potential for such applications. Analogous to other phosphonium compounds, this compound could theoretically be functionalized to contain a polymerizable group, such as a vinyl or styrenyl moiety. This would allow for its incorporation as a monomer in polymerization reactions, leading to polymers with pendant phosphonium salt groups. These ionic polymers could exhibit interesting properties, such as flame retardancy, ion conductivity, or antimicrobial activity.

Alternatively, this compound could be employed as a modifier for existing polymers. Through chemical grafting or blending, the phosphonium salt could be introduced into a polymer matrix, thereby imparting specific functionalities. For instance, its incorporation could enhance the thermal stability or alter the surface properties of the host polymer.

Development of Polymer-Supported Phosphonium Reagents

The development of polymer-supported reagents is a key area in green chemistry, facilitating easier separation and recycling of catalysts and reagents. While polymer-supported triphenylphosphonium reagents are well-established for applications like the Wittig reaction, the development of polymer-supported triethylphosphonium reagents is a less explored but equally promising field. scbt.comsigmaaldrich.comchemimpex.com

A polymer-supported version of this compound would involve immobilizing the phosphonium salt onto a solid polymer backbone, such as polystyrene. This would create a heterogeneous reagent that can be easily filtered from the reaction mixture, simplifying product purification and enabling the reuse of the phosphonium reagent. Such a development would be highly valuable for various chemical transformations where this compound acts as a catalyst or reagent, contributing to more sustainable and cost-effective synthetic processes.

Potential for Novel Synthetic Methodologies

The unique reactivity of phosphonium salts opens doors to their application in novel synthetic methodologies, moving beyond their traditional roles.

Exploration of Photoredox Catalysis Involving Phosphonium Salts

Photoredox catalysis, which utilizes visible light to drive chemical reactions, has emerged as a powerful tool in modern organic synthesis. youtube.com Research has shown that benzyltriphenylphosphonium (B107652) salts can act as radical precursors under photoredox conditions. digitellinc.comrsc.org In these systems, the phosphonium salt can undergo single-electron transfer to generate a benzylic radical, which can then participate in various bond-forming reactions. digitellinc.comrsc.org

Development of Chiral Variants for Asymmetric Synthesis

Asymmetric synthesis, the selective production of one enantiomer of a chiral molecule, is of paramount importance in the pharmaceutical and fine chemical industries. youtube.comyoutube.com The development of chiral catalysts is central to this field. youtube.com While there is extensive research on chiral phosphines, the development of chiral phosphonium salts as catalysts is a more nascent area.

Creating chiral variants of this compound would involve introducing a chiral element into its structure, for instance, by using a chiral benzyl (B1604629) group or by having stereogenic centers on the ethyl groups. These chiral phosphonium salts could then be explored as catalysts in a variety of asymmetric transformations, such as phase-transfer catalysis, where they could induce enantioselectivity in the products. Although no specific examples of chiral this compound for asymmetric synthesis are currently reported, the general principles of asymmetric catalysis suggest this as a viable and exciting research direction. youtube.comyoutube.com

Interdisciplinary Research Directions (e.g., in green chemistry, sustainable catalysis)

The properties of this compound make it a candidate for research at the intersection of different scientific disciplines, particularly in the context of green and sustainable chemistry.

As a phase-transfer catalyst, this compound already contributes to greener chemical processes by enabling reactions between immiscible reactants, often reducing the need for organic solvents. Future research could focus on expanding its applications in aqueous media or other environmentally benign solvent systems.

Furthermore, its potential use as a recyclable, polymer-supported reagent, as discussed in section 6.1.2, directly aligns with the principles of sustainable catalysis. Investigating its stability and reusability over multiple catalytic cycles would be crucial for practical applications.

Another interdisciplinary avenue lies in its potential use as an ionic liquid or a component of ionic liquid mixtures. Phosphonium-based ionic liquids are known for their thermal stability and wide electrochemical windows, making them suitable for applications in electrochemistry, materials science, and catalysis. Exploring the physical and chemical properties of this compound in this context could unveil new and sustainable applications. While research has been conducted on the catalytic applications of related compounds like benzyltriphenylphosphonium tribromide, the potential of this compound in sustainable catalysis remains an open and promising field of inquiry. researchgate.net

Q & A

Basic Research Question

  • Nuclear Magnetic Resonance (NMR): ¹H, ¹³C, and ³¹P NMR to confirm structure and purity. For example, triphenylphosphonium analogs show distinct ³¹P shifts near +20–25 ppm .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) for molecular ion verification.
  • Elemental Analysis: Quantify C, H, Br, and P to validate stoichiometry .
  • X-ray Crystallography: For crystalline derivatives, structural elucidation provides bond-length and spatial configuration data .

How can researchers optimize reaction yields when using this compound as a phase-transfer catalyst?

Advanced Research Question
Optimization strategies include:

  • Design of Experiments (DOE): Systematically vary parameters (e.g., solvent polarity, temperature, catalyst loading) to identify optimal conditions. For example, polar aprotic solvents like DMF may enhance ion-pair solubility .
  • Kinetic Studies: Monitor reaction progress via TLC or in situ spectroscopy to adjust reagent stoichiometry or reaction time.
  • Counterion Effects: Evaluate bromide’s role in stabilizing intermediates; substituting with other anions (e.g., Cl⁻) may alter reactivity .

How should discrepancies in reported reaction mechanisms involving this compound be resolved?

Advanced Research Question

  • Comparative Kinetic Analysis: Replicate conflicting studies under identical conditions to isolate variables (e.g., humidity, trace impurities) .
  • Isotopic Labeling: Use deuterated or ¹³C-labeled reagents to track intermediate formation and pathway dominance.
  • Computational Modeling: Density Functional Theory (DFT) calculations can predict energetically favorable mechanisms, corroborated by experimental data .

What strategies mitigate degradation of this compound under reflux conditions?

Advanced Research Question

  • Inert Atmosphere: Conduct reactions under nitrogen/argon to minimize oxidation .
  • Temperature Control: Avoid excessive heat; use oil baths for uniform heating.
  • Stabilizers: Add radical inhibitors (e.g., BHT) or desiccants (molecular sieves) to suppress hydrolysis or side reactions .
  • Real-Time Monitoring: Use in situ FTIR or Raman spectroscopy to detect degradation products early .

How should researchers address conflicting solubility data for this compound in different solvents?

Advanced Research Question

  • Replicate Measurements: Use standardized methods (e.g., gravimetric analysis) under controlled humidity/temperature.
  • Solvent Purity: Ensure solvents are anhydrous and degassed, as trace water can skew results .
  • Literature Cross-Validation: Compare data with structurally analogous compounds (e.g., benzyltriphenylphosphonium bromide) to identify trends .

What protocols ensure reproducibility in synthesizing derivatives of this compound?

Advanced Research Question

  • Detailed Procedural Documentation: Specify reaction times, purification methods (e.g., recrystallization solvents), and equipment calibration .
  • Batch Consistency: Use the same supplier for reagents to avoid variability in purity.
  • Peer Validation: Share protocols with collaborators for independent verification, addressing outliers through iterative refinement .

What environmental precautions are necessary when disposing of this compound waste?

Basic Research Question

  • Segregation: Separate halogenated waste from general lab trash.
  • Neutralization: For small quantities, treat with dilute sodium bicarbonate to neutralize acidic byproducts before disposal.
  • Professional Services: Engage certified hazardous waste handlers to ensure compliance with local regulations (e.g., RCRA in the U.S.) .

How can researchers validate the purity of this compound post-synthesis?

Basic Research Question

  • Chromatography: Use HPLC or GC with a halogen-specific detector to identify impurities.
  • Melting Point Analysis: Compare observed values with literature data; deviations >2°C indicate contamination .
  • Thermogravimetric Analysis (TGA): Assess thermal stability and residual solvent content .

Notes

  • References to analogous phosphonium bromides (e.g., triphenyl derivatives) are based on structurally related evidence .
  • Methodological guidance aligns with best practices in chemical research, emphasizing reproducibility and safety .

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